molecular formula C34H41N5O8S B565485 Dihydro Ergotamine-13C,d3 Mesylate CAS No. 1356841-81-0

Dihydro Ergotamine-13C,d3 Mesylate

Cat. No.: B565485
CAS No.: 1356841-81-0
M. Wt: 683.8
InChI Key: ADYPXRFPBQGGAH-UXFLAZELSA-N
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Description

Dihydro Ergotamine-13C,d3 Mesylate is a labeled compound used primarily in scientific research. It is a derivative of dihydroergotamine mesylate, which is known for its use in treating migraines and cluster headaches. The compound is characterized by the incorporation of carbon-13 and deuterium isotopes, making it valuable for various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Ergotamine-13C,d3 Mesylate involves the hydrogenation of ergotamine, a naturally occurring compound derived from the Claviceps purpurea fungus. The process includes the selective incorporation of carbon-13 and deuterium isotopes. The reaction conditions typically involve the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions and using advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Dihydro Ergotamine-13C,d3 Mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Dihydro Ergotamine-13C,d3 Mesylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dihydro Ergotamine-13C,d3 Mesylate is similar to that of dihydroergotamine mesylate. It acts as an agonist at serotonin 5-HT1B, 5-HT1D, and 5-HT1F receptors, leading to vasoconstriction of cranial blood vessels. This action helps in relieving migraine and cluster headache symptoms. The compound also interacts with adrenergic and dopamine receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Dihydro Ergotamine-13C,d3 Mesylate is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This feature distinguishes it from other similar compounds that do not have isotopic labels.

Properties

CAS No.

1356841-81-0

Molecular Formula

C34H41N5O8S

Molecular Weight

683.8

InChI

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1/i2+1D3;

InChI Key

ADYPXRFPBQGGAH-UXFLAZELSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Synonyms

5’α,10α)-9,10-Dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione-13C,d3 Methanesulfonate;  9,10-Dihydroergotamine-13C,d3 Monomethanesulfonate;  (+)-Dihydroergotamine-13C,d3 Mesylate;  Dihytamine-13C,d3;  Dirgotarl-13C,d3;  Endophleba

Origin of Product

United States

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